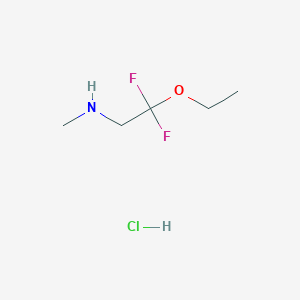

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Overview

Description

2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride (EDFMA-HCl) is a compound belonging to the class of fluoroalkyl amines. It is a colorless, volatile liquid that is soluble in water and organic solvents. EDFMA-HCl has many applications in the field of science, particularly in the areas of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Catalyst-Free Domino Reactions

A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and a compound structurally similar to "(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride" was developed to synthesize furan derivatives. These compounds exhibited significant bioactivity against Myzus persicae, highlighting their potential in agricultural applications (Zhao et al., 2020).

Reactions with Tetrafluorochromones

Research involving the reaction of 2-Ethoxycarbonyl-5,6,7,8-tetrafluorochromone with methylamine has shown diverse outcomes based on the solvent nature and amine amount, leading to novel compounds with potential in material science and drug development (Shcherbakov et al., 2005).

Selective Methylation with Supercritical Methanol

The selective N-methylation of bifunctionalized amines using supercritical methanol over various catalysts was explored, indicating the utility of this approach in synthesizing N-methylated amino alcohols and diamines, which are important in pharmaceutical sciences (Oku et al., 2004).

Chemosensitive Chlorophyll Derivatives

Studies on methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which react with amines to form hemiaminal-type adducts, demonstrate their application in optical detection and analysis, showcasing their potential in sensor technology and environmental monitoring (Tamiaki et al., 2013).

Fluorinated Amines as Drug Building Blocks

Research on the synthesis of chiral alpha-difluoromethyl amines highlights their importance in drug design, where the incorporation of fluorine can enhance the bioavailability and efficacy of pharmaceuticals (Li and Hu, 2005).

Lipophilic Hydrogen Bond Donor Concept

The study on difluoromethyl groups in organic compounds examined their role as lipophilic hydrogen bond donors, which could inform the design of drugs with improved properties (Zafrani et al., 2017).

Novel Sulfonated Nanofiltration Membranes

Research on novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications demonstrated the utility of incorporating sulfonated aromatic diamine monomers to enhance water flux and dye rejection, underscoring their relevance in water purification technologies (Liu et al., 2012).

properties

IUPAC Name |

2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZGMWUNNMUVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

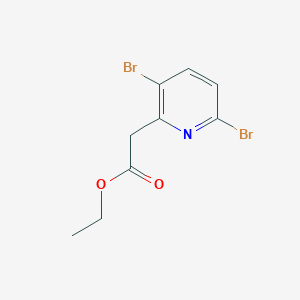

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)